molecular formula C15H24O2 B1345716 p-Octyloxybenzyl alcohol CAS No. 67698-68-4

p-Octyloxybenzyl alcohol

Cat. No.: B1345716
CAS No.: 67698-68-4
M. Wt: 236.35 g/mol
InChI Key: BVSGXVHDNMPZSE-UHFFFAOYSA-N
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Description

p-Octyloxybenzyl alcohol: is an organic compound with the molecular formula C15H24O2 It is characterized by the presence of a benzyl alcohol group substituted with an octyloxy group at the para position

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: p-Octyloxybenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It is used in the preparation of polymers and resins with specific properties.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Biological Studies: It is used in studies related to its biological activity and potential therapeutic effects.

Industry:

    Fragrance and Flavor Industry: this compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.

    Cosmetics: It is used in the formulation of cosmetic products due to its pleasant odor and potential skin benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of p-Octyloxybenzaldehyde: One common method involves the reduction of p-octyloxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethanol. The reaction typically occurs at room temperature and yields p-octyloxybenzyl alcohol.

    Hydrolysis of p-Octyloxybenzyl Chloride: Another method involves the hydrolysis of p-octyloxybenzyl chloride in the presence of a base such as sodium hydroxide (NaOH) in an aqueous medium. This reaction also produces this compound.

Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of reducing agents and solvents, as well as reaction conditions, are tailored to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Octyloxybenzyl alcohol can undergo oxidation to form p-octyloxybenzaldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form p-octyloxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous or organic solvents.

Major Products Formed:

    Oxidation: p-Octyloxybenzaldehyde.

    Reduction: p-Octyloxybenzylamine.

    Substitution: p-Octyloxybenzyl chloride or p-octyloxybenzylamine.

Mechanism of Action

The mechanism of action of p-octyloxybenzyl alcohol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to undergo oxidation and reduction reactions, as well as its potential to act as a precursor for other bioactive compounds.

Comparison with Similar Compounds

    p-Methoxybenzyl alcohol: Similar structure with a methoxy group instead of an octyloxy group.

    p-Ethoxybenzyl alcohol: Similar structure with an ethoxy group instead of an octyloxy group.

    p-Butoxybenzyl alcohol: Similar structure with a butoxy group instead of an octyloxy group.

Uniqueness: p-Octyloxybenzyl alcohol is unique due to the presence of the long octyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in applications requiring specific hydrophobicity and molecular interactions.

Properties

IUPAC Name

(4-octoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11,16H,2-7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSGXVHDNMPZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30217982
Record name p-Octyloxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67698-68-4
Record name p-Octyloxybenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067698684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Octyloxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Octyloxybenzyl Alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (4.05 g) in tetrahydrofuran (475 ml) was added dropwise a solution of 4-octyloxybenzaldehyde (25 g) in tetrahydrofuran (25 ml) at 55°-60° C. The reaction mixture was stirred under reflux for 1 hour. Thereto, sodium fluoride (35.84 g) and water (11.52 ml) were added under ice-cooling. The mixture was stirred for 30 minutes, and filtered. The filtrate was evaporated in vacuo to give 4-octyloxybenzyl alcohol (25.1 g) as crystals.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
475 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
35.84 g
Type
reactant
Reaction Step Three
Name
Quantity
11.52 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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